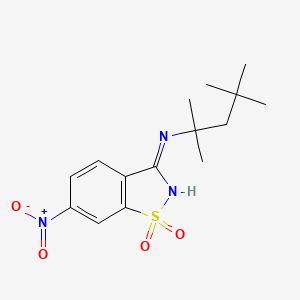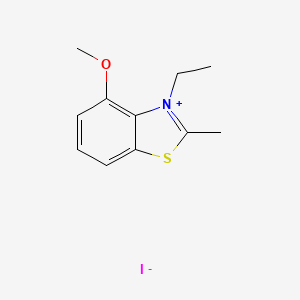
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as HMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMAN is a hydrazone derivative that has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is believed to act by inhibiting the synthesis of bacterial cell walls and disrupting cell membrane integrity. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity in normal human cells. However, this compound has been shown to induce DNA damage in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has several advantages as a research tool, including its low toxicity profile, potent antibacterial and antifungal activity, and potential anticancer properties. However, this compound has some limitations, including its limited solubility in water and its potential to induce DNA damage in normal cells.
Direcciones Futuras
There are several potential future directions for research on N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of bacterial infections and cancer. Finally, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo and its potential for clinical use.
Métodos De Síntesis
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide can be synthesized through various methods, including the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-(3-methylphenoxy)acetic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. Other methods of synthesis include the use of microwave irradiation and ultrasound-assisted synthesis.
Aplicaciones Científicas De Investigación
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications, including its antibacterial, antifungal, and anticancer properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has shown potent antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-11-4-3-5-13(6-11)26-10-16(21)19-18-9-12-7-14(20(23)24)17(22)15(8-12)25-2/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUFSCZHQMQTRI-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6095937.png)


![1-[2-(4-methoxyphenyl)ethyl]-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095959.png)
![2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B6095961.png)
![5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6095968.png)


![7-(2-chlorobenzyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6096007.png)
![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096021.png)
![2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6096030.png)
![2-[(1-sec-butyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6096039.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096044.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6096056.png)